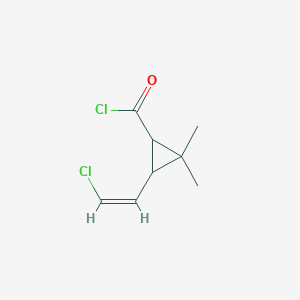
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is an organic compound characterized by its unique cyclopropane ring structure and the presence of a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) typically involves the reaction of cyclopropanecarbonyl chloride with 3-(2-chloroethenyl)-2,2-dimethylcyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphorus trichloride, which facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality.
化学反応の分析
Types of Reactions: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the 2-chloroethenyl group allows for addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to the formation of halogenated compounds.
科学的研究の応用
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) exerts its effects involves the interaction of its reactive groups with target molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, while the double bond in the 2-chloroethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
Cyclopropanecarbonyl chloride: Lacks the 2-chloroethenyl group, making it less reactive in certain types of reactions.
3-(2-chloroethenyl)-2,2-dimethylcyclopropane: Does not contain the carbonyl chloride group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is unique due to the combination of its reactive carbonyl chloride group and the presence of a double bond in the 2-chloroethenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
特性
分子式 |
C8H10Cl2O |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
3-[(Z)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3/b4-3- |
InChIキー |
CCUFFWLWKKMZKO-ARJAWSKDSA-N |
異性体SMILES |
CC1(C(C1C(=O)Cl)/C=C\Cl)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C=CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
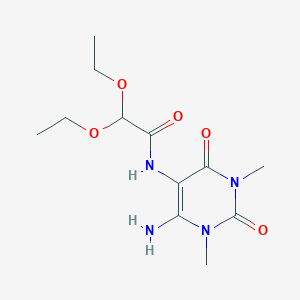
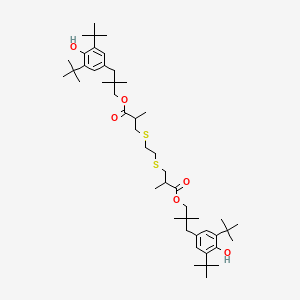
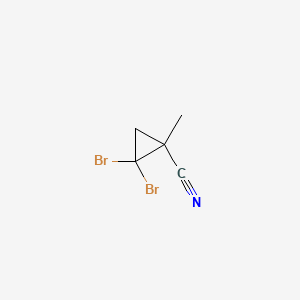
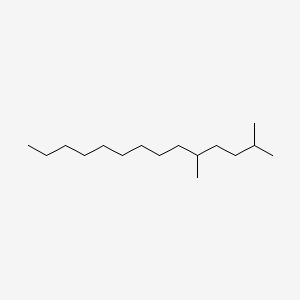
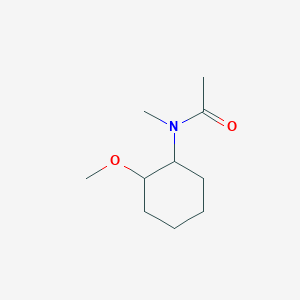
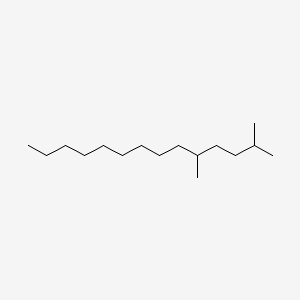
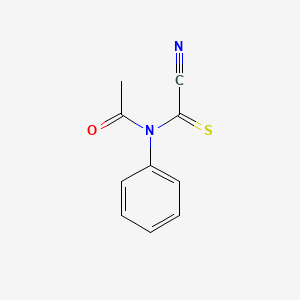
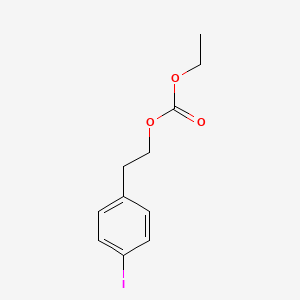
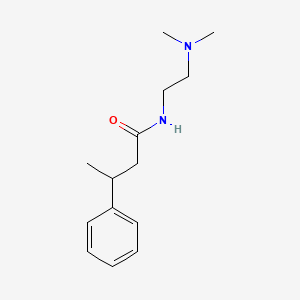
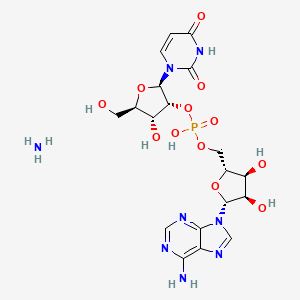
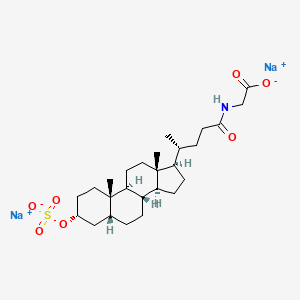
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)

